Furacrinic acid
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves determining the compound’s molecular formula, the arrangement of atoms, and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
1. Cancer Research and Therapeutics
Furacrinic acid derivatives, such as Rosmarinic Acid (RA), have shown potential in cancer research. RA, found in rosemary, has demonstrated anti-cancer effects through modulation of HDAC2 expression in prostate cancer cell lines. It induces cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in prostate cancer treatment (Yin-Gi Jang, Kyung-A Hwang, Kyung-Chul Choi, 2018).
2. Biochemical Transformations
Research on furacrinic acid derivatives includes the transformation of bio-derived furans into valuable compounds. For instance, the catalytic transformation of furans such as 2-furfural and 5-methyl-2-furfural into ketoacids and diketones has been studied. These transformations, using water-soluble ruthenium catalysts, are significant for green chemistry and sustainable development (K. Gupta, Deepika Tyagi, A. Dwivedi, S. Mobin, S. Singh, 2015).
3. Pharmacological Properties
Furacrinic acid derivatives like furan and its acetylenic thiophene derivatives have been explored for their pharmacological properties, including antinociceptive effects. Studies on mice have shown that these compounds can induce antinociception through interactions with opioidergic and muscarinic cholinergic receptors (C. E. Goncales, D. Araldi, R. B. Panatieri, J. Rocha, G. Zeni, C. W. Nogueira, 2005).
4. Molecular Biology and Genetics
In molecular biology, studies on the FurE transporter in Aspergillus nidulans, which is specific for uracil, allantoin, and uric acid, have revealed insights into the regulation of substrate specificity and cellular transport mechanisms. These studies highlight the role of cytosolic N- and C-termini in regulating function and specificity of transporters (G. Papadaki, G. Lambrinidis, Andreas Zamanos, E. Mikros, G. Diallinas, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWLXUYSLIIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178217 | |
Record name | Furacrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furacrinic acid | |
CAS RN |
23580-33-8 | |
Record name | Furacrinic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furacrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURACRINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO15Q907ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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